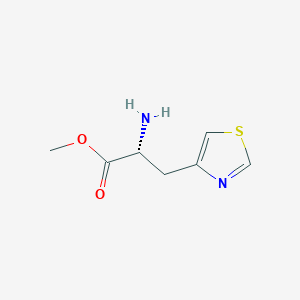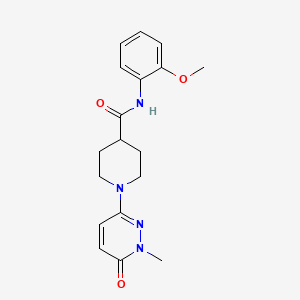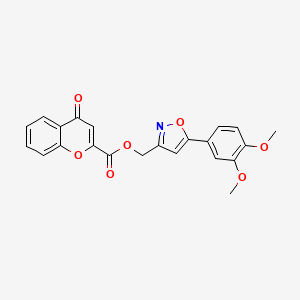
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties like its acidity or basicity, reactivity with other compounds, and stability can also be analyzed .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides demonstrated potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
While specific data on the compound itself is scarce, indole derivatives have been explored for their anti-HIV properties. Further research could uncover its potential in this area .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19-7-5-6-8-20(19)17-31(28,29)18-22-11-12-23(30-22)24(27)26-15-13-25(14-16-26)21-9-3-2-4-10-21/h2-12H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLNNSOZFLHUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2664628.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B2664631.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2664632.png)
![2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2664633.png)
![5-chloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2664634.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664636.png)

![7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B2664638.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2664643.png)
![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)
